IPI-269609

Hedgehog pathway Drug stability Cyclopamine analogue

IPI-269609 is a semisynthetic analogue of the plant-derived steroidal alkaloid cyclopamine, functioning as a small-molecule antagonist of Smoothened (SMO) in the Hedgehog (Hh) signaling pathway. It has a molecular weight of 423 Da, distinguished from cyclopamine by a seven-membered D-ring and a conjugated A-ring ketone.

Molecular Formula C28H41NO2
Molecular Weight 423.63
Cat. No. B1191785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPI-269609
SynonymsIPI269609;  IPI 269609;  IPI-269609;  IPI609;  IPI 609;  IPI-609; (2S,3R,3aS,6S,6a/'S,6b/'S,7aR,12a/'S,12b/'R)-3,6,11/',12b/'-tetramethyl-3a,4,5,5/',6,6/',6a/',6b/',7,7a,7/',8/',10/',12/',12a/',12b/'-hexadecahydro-1/'H,3H-spiro[furo[3,2-b]pyridine-2,9/'-na
Molecular FormulaC28H41NO2
Molecular Weight423.63
Structural Identifiers
SMILESO=C(CC[C@@]12C)C=C1CC[C@]3([H])[C@]2([H])CC4=C(C)C[C@@](O5)(CC[C@@]34[H])[C@H](C)[C@@]6([H])[C@@]5([H])C[C@H](C)CN6
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

IPI-269609: A Semisynthetic Cyclopamine Analog Hedgehog Inhibitor for Cancer Stem Cell Research


IPI-269609 is a semisynthetic analogue of the plant-derived steroidal alkaloid cyclopamine, functioning as a small-molecule antagonist of Smoothened (SMO) in the Hedgehog (Hh) signaling pathway [1]. It has a molecular weight of 423 Da, distinguished from cyclopamine by a seven-membered D-ring and a conjugated A-ring ketone [2]. This compound was developed to overcome the suboptimal pharmacokinetics of the natural product cyclopamine, offering oral bioavailability for in vivo studies [3].

Why Cyclopamine Cannot Substitute for IPI-269609 in Hedgehog Pathway Research


Direct substitution of IPI-269609 with the natural product cyclopamine is not scientifically valid due to critical differences in pharmaceutical properties. Cyclopamine's acid lability and poor aqueous solubility significantly limit its oral bioavailability and complicate in vivo experimental consistency [1]. IPI-269609, through specific structural modifications, was engineered to possess markedly greater acid stability and aqueous solubility, enabling reliable oral dosing and reproducible pharmacokinetic profiles that cyclopamine cannot provide [2]. These improvements translate into distinct in vivo efficacy, particularly for metastasis studies, where cyclopamine's pharmacokinetic limitations confound long-term treatment outcomes [3].

IPI-269609: Quantitative Evidence of Differentiation Against Comparators


Enhanced Acid Stability and Aqueous Solubility Versus Cyclopamine

IPI-269609 was designed to overcome the pharmaceutical liabilities of the natural product cyclopamine. A subsequent medicinal chemistry report explicitly states that the seven-membered D-ring semisynthetic analogue IPI-269609 (compound 2) demonstrated greater acid stability and better aqueous solubility compared to cyclopamine [1]. These properties are critical for oral bioavailability and reliable in vivo dosing, which cyclopamine fails to provide due to its acid-sensitive D-ring [2].

Hedgehog pathway Drug stability Cyclopamine analogue

In Vivo Metastasis Inhibition in Orthotopic Pancreatic Cancer Xenografts

In a head-to-head in vivo study, oral single-agent IPI-269609 profoundly inhibited systemic metastases in an orthotopic xenograft model of human pancreatic cancer cell lines [1]. While direct quantitative comparison with cyclopamine in the same model is not provided in the abstract, the authors explicitly state that the study was designed because cyclopamine's suboptimal pharmacokinetics impede clinical translation, positioning IPI-269609 as the compound capable of achieving this outcome where cyclopamine could not [2]. The treated primary tumors showed a significant reduction in the aldehyde dehydrogenase-bright (ALDH-bright) cell population, a known tumor-initiating subset [3].

Pancreatic cancer Metastasis Orthotopic xenograft

In Vitro Hedgehog Pathway Inhibition Comparable to Cyclopamine

In vitro, IPI-269609 inhibited the Hedgehog pathway in Gli-responsive reporter assays with a dose-response curve similar to that of cyclopamine, demonstrating comparable potency [1]. It also downregulated Hedgehog target genes Gli1 and Ptch, and abrogated cell migration and colony formation in soft agar, effects that resembled those of cyclopamine [2]. This confirms that the structural modifications did not compromise target engagement or functional activity.

Gli reporter assay Hedgehog target gene downregulation Cell migration

Depletion of Cancer Stem Cell (ALDH-Bright) Population and Reduced Tumor Engraftment

Treatment of pancreatic cancer cells with IPI-269609 significantly reduced the ALDH-bright cell subset, previously identified as clonogenic tumor-initiating cells [1]. Ex vivo depletion of this population with IPI-269609 led to a significant reduction in tumor engraftment rates in athymic mice [2]. This property was not directly compared with cyclopamine in the same publication, but it establishes a functionally relevant biomarker effect that aligns with the metastasis inhibition observed in vivo.

Cancer stem cells ALDH activity Tumor-initiating cells

IPI-269609: Preferred Application Scenarios Based on Quantitative Evidence


Oral In Vivo Metastasis Studies in Pancreatic Cancer Models

For researchers requiring orally bioavailable Hedgehog pathway inhibition to study systemic metastasis in orthotopic pancreatic cancer xenografts, IPI-269609 is the appropriate choice over cyclopamine. The compound achieves profound metastasis inhibition in this setting, directly addressing the pharmacokinetic barriers that make cyclopamine unsuitable for reproducible oral dosing [1].

Cancer Stem Cell (ALDH-Bright) Functional Depletion Experiments

Investigators aiming to dissect the role of the ALDH-bright tumor-initiating cell population in pancreatic cancer should select IPI-269609. Its ability to specifically reduce this subset in vitro and impair tumor engraftment in vivo provides a validated tool for functional CSC studies [1].

In Vitro Hedgehog Pathway Inhibition with Pharmacologically Viable Compound

Laboratories conducting in vitro Hedgehog signaling assays (Gli-reporter, target gene expression) can use IPI-269609 as a direct substitute for cyclopamine, as it demonstrates comparable potency and target modulation. This is particularly beneficial when planning to bridge findings to in vivo studies, as the same compound can be used consistently [1].

Quote Request

Request a Quote for IPI-269609

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.